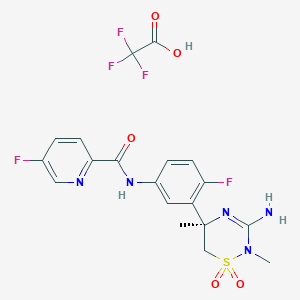

Verubecestat TFA

Übersicht

Beschreibung

Verubecestat trifluoroacetate is an investigational drug primarily developed for the treatment of Alzheimer’s disease. It functions as an inhibitor of beta-site amyloid precursor protein cleaving enzyme 1 (BACE1), which is involved in the production of amyloid-beta peptides. These peptides aggregate to form plaques, a hallmark of Alzheimer’s disease .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Verubecestat involves several key steps. The first-generation route relies on an amide coupling with a functionalized aniline. This method, however, introduces synthetic inefficiencies. The second-generation route replaces this with a copper-catalyzed carbon-nitrogen coupling, allowing for more direct access to the target compound. Other features of the new route include a diastereoselective Mannich-type addition into an Ellman sulfinyl ketimine and a late-stage guanidinylation .

Industrial Production Methods

Industrial production methods for Verubecestat trifluoroacetate are not extensively documented in the public domain. the synthesis methods mentioned above are likely adapted for large-scale production with optimizations for yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

Verubecestat undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions.

Reduction: Reduction reactions can modify the functional groups present in Verubecestat.

Substitution: Various substitution reactions can occur, particularly involving the fluorine atoms and amide groups.

Common Reagents and Conditions

Common reagents used in the synthesis and reactions of Verubecestat include:

Copper Catalysts: Used in the carbon-nitrogen coupling reactions.

Ellman Sulfinyl Ketimine: Utilized in the Mannich-type addition.

Guanidinylation Reagents: Employed in the late-stage synthesis steps.

Major Products Formed

The major products formed from these reactions are intermediates that lead to the final Verubecestat compound. These intermediates are crucial for the stepwise construction of the molecule’s complex structure.

Wissenschaftliche Forschungsanwendungen

Mild to Moderate Alzheimer's Disease

Verubecestat has undergone extensive clinical trials to evaluate its efficacy in patients with mild to moderate Alzheimer's disease. A significant study involved 1958 participants randomized to receive either verubecestat at doses of 12 mg or 40 mg daily or a placebo. The trial was terminated early due to futility, as no significant cognitive improvement was observed compared to placebo after 78 weeks .

| Dose Group | ADAS-Cog Score Change | ADCS-ADL Score Change | P-value (ADAS-Cog) |

|---|---|---|---|

| 12 mg | 7.9 | -8.4 | 0.63 |

| 40 mg | 8.0 | -8.2 | 0.46 |

| Placebo | 7.7 | -8.9 |

Prodromal Alzheimer's Disease

Another trial focused on prodromal Alzheimer's disease (the stage before full-blown dementia) involved 1454 patients and also concluded that verubecestat did not significantly improve clinical outcomes compared to placebo after two years .

| Dose Group | CDR-SB Score Change | P-value |

|---|---|---|

| 12 mg | 1.65 | 0.67 |

| 40 mg | 2.02 | 0.01 |

| Placebo | 1.58 |

Preclinical Studies

Preclinical studies have demonstrated that verubecestat effectively reduces Aβ levels in animal models. In cynomolgus monkeys, administration of verubecestat resulted in a significant decrease in Aβ levels in plasma and cerebrospinal fluid (CSF), achieving reductions of over 90% with chronic dosing .

Efficacy in Animal Models

- Cynomolgus Monkeys : Daily doses led to reductions in Aβ40 and Aβ42 concentrations by more than 90%.

- Rats : Similar results were observed with chronic treatment, indicating robust pharmacodynamic effects.

Adverse Effects

Despite its potential benefits, verubecestat has been associated with several adverse effects, including skin rashes, sleep disturbances, and other treatment-related events that were more prevalent than those observed in placebo groups .

Wirkmechanismus

Verubecestat exerts its effects by inhibiting BACE1, an enzyme responsible for the cleavage of amyloid precursor protein (APP) into amyloid-beta peptides. By inhibiting BACE1, Verubecestat reduces the production of amyloid-beta, thereby potentially decreasing the formation of amyloid plaques in the brain. This mechanism targets the amyloid hypothesis of Alzheimer’s disease, which posits that amyloid-beta accumulation is a primary contributor to the disease’s pathology .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Lanabecestat: Another BACE1 inhibitor investigated for Alzheimer’s disease.

Atabecestat: Similar in function, also targeting BACE1 to reduce amyloid-beta production.

Elenbecestat: Another compound in the same class, with similar mechanisms and applications.

Uniqueness

Verubecestat is unique in its specific molecular structure and the particular synthetic routes used for its production. While it shares the same target enzyme (BACE1) with other compounds, its distinct chemical properties and synthesis methods set it apart .

Conclusion

Verubecestat trifluoroacetate represents a significant effort in the search for effective Alzheimer’s disease treatments. Despite its challenges in clinical trials, the compound’s development has provided valuable insights into the role of BACE1 inhibitors and continues to influence ongoing research in neurodegenerative diseases.

Biologische Aktivität

Verubecestat TFA (MK-8931 TFA) is a potent and selective inhibitor of the enzyme β-site amyloid precursor protein cleaving enzyme 1 (BACE1), which plays a critical role in the production of β-amyloid (Aβ) peptides implicated in Alzheimer's disease (AD). This compound has garnered significant attention for its potential therapeutic application in AD treatment by targeting the underlying mechanisms of amyloid plaque formation.

Verubecestat inhibits BACE1, thereby reducing the levels of Aβ40 and Aβ42 in the central nervous system (CNS). These peptides are key contributors to the pathogenesis of Alzheimer's disease. The inhibition of BACE1 not only decreases Aβ production but also affects other downstream biomarkers associated with neurodegeneration.

Pharmacokinetics and Pharmacodynamics

In preclinical studies, verubecestat demonstrated a favorable pharmacokinetic profile. It was shown to achieve significant reductions in Aβ levels in cerebrospinal fluid (CSF) and plasma after both acute and chronic administration. Notably, studies indicated that:

- Single and Multiple Doses : Verubecestat was well-tolerated across various animal models, including rats and monkeys, with no significant adverse effects typically associated with BACE inhibition, such as neurodegeneration or hepatotoxicity .

- Dose-Dependent Effects : In a study involving dogs, an 80% reduction of Aβ42 in CSF was observed following a single oral dose of 5 mg/kg, indicating a strong dose-response relationship .

Clinical Trials

A pivotal randomized controlled trial assessed the efficacy of verubecestat in patients with prodromal Alzheimer's disease. The trial involved:

- Design : A double-blind, placebo-controlled format over 104 weeks with doses of 12 mg and 40 mg.

- Outcomes : Although verubecestat significantly reduced Aβ levels, it failed to demonstrate a meaningful impact on clinical outcomes, leading to its termination for futility. The estimated mean change in clinical dementia rating scale-sum of boxes (CDR-SB) scores suggested worse outcomes in the higher-dose group compared to placebo .

Case Study Data

A comprehensive study involving the 5xFAD mouse model provided insights into the transcriptomic and behavioral changes following verubecestat treatment. Key findings included:

- Reduction in Amyloid Burden : Significant decreases in amyloid plaques were reported alongside improvements in cognitive function as measured by behavioral assays .

- Biomarker Analysis : Changes in biomarkers indicative of neuroinflammation and synaptic integrity were observed, suggesting potential neuroprotective effects despite the lack of clinical efficacy in human trials.

Summary of Key Data

| Parameter | Value/Outcome |

|---|---|

| BACE1 Inhibition IC50 | 2.9 nM |

| Aβ42 Reduction (CSF) | 80% after single dose (5 mg/kg) |

| Tolerability | Well-tolerated across species |

| Clinical Trial Duration | 104 weeks |

| Mean CDR-SB Change (40 mg) | +2.02 (vs placebo +1.58) |

| Progression Rate to Dementia | Higher in verubecestat groups |

Eigenschaften

IUPAC Name |

N-[3-[(5R)-3-amino-2,5-dimethyl-1,1-dioxo-6H-1,2,4-thiadiazin-5-yl]-4-fluorophenyl]-5-fluoropyridine-2-carboxamide;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17F2N5O3S.C2HF3O2/c1-17(9-28(26,27)24(2)16(20)23-17)12-7-11(4-5-13(12)19)22-15(25)14-6-3-10(18)8-21-14;3-2(4,5)1(6)7/h3-8H,9H2,1-2H3,(H2,20,23)(H,22,25);(H,6,7)/t17-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNYVOIVLGITLBF-LMOVPXPDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]1(CS(=O)(=O)N(C(=N1)N)C)C2=C(C=CC(=C2)NC(=O)C3=NC=C(C=C3)F)F.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18F5N5O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.